molecular formula C10H16ClNO B15087775 (1S,2R)-(+)-Ephedrine-d3 Hydrochloride

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride

Cat. No.: B15087775
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-GJMMVNDCSA-N
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Description

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is a deuterated form of (1S,2R)-(+)-Ephedrine Hydrochloride, which is a chiral compound commonly used in asymmetric synthesis. It is a stimulant and appetite suppressant, often found in traditional Chinese medicine, such as má huáng . The deuterated form is used in scientific research to study metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the ephedrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The deuterium atoms in the compound help in studying the metabolic pathways and the rate of metabolism, providing insights into its pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-(-)-Ephedrine Hydrochloride
  • (1S,2S)-(+)-Pseudoephedrine Hydrochloride
  • (1R,2R)-(-)-Pseudoephedrine Hydrochloride
  • DL-Ephedrine Hydrochloride
  • (1S,2R)-(+)-N-Methylephedrine
  • (1S,2R)-(+)-Norephedrine

Uniqueness

(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracing in biochemical pathways, making it superior for research purposes compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

204.71 g/mol

IUPAC Name

(1S,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1/i2D3;

InChI Key

BALXUFOVQVENIU-GJMMVNDCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N[C@H](C)[C@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

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